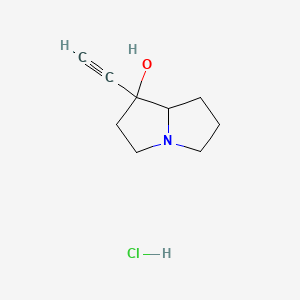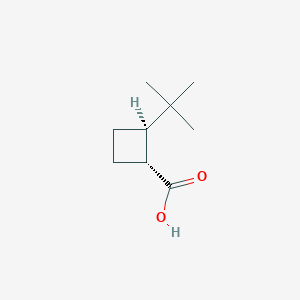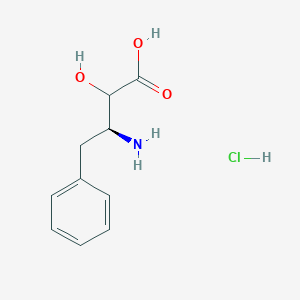![molecular formula C13H15NO2 B13503310 3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one is a heterocyclic compound that features a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a cyclohexane ring and a pyrano[3,2-b]pyridine moiety can be subjected to cyclization reactions using catalysts and specific reaction conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is scalable. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its biological activity.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
1’,3’-Dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine]: Another spirocyclic compound with a similar core structure but different functional groups.
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[2,3-b]pyridine]: A compound with a similar spirocyclic framework but different ring fusion.
Uniqueness
3’,4’-Dihydrospiro[cyclohexane-1,2’-pyrano[3,2-b]pyridin]-4’-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
spiro[3H-pyrano[3,2-b]pyridine-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C13H15NO2/c15-10-9-13(6-2-1-3-7-13)16-11-5-4-8-14-12(10)11/h4-5,8H,1-3,6-7,9H2 |
Clave InChI |
RSBJDLRYXZEHNR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(=O)C3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)





